An In-depth Technical Guide to 11-Keto Oxcarbazepine (Oxcarbazepine Impurity I)
An In-depth Technical Guide to 11-Keto Oxcarbazepine (Oxcarbazepine Impurity I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 11-Keto Oxcarbazepine, a critical process-related impurity of the anticonvulsant drug Oxcarbazepine. As a Senior Application Scientist, the following sections synthesize its chemical identity, structural elucidation, physicochemical properties, and its significance in the quality control and manufacturing of Oxcarbazepine.
Introduction: The Significance of 11-Keto Oxcarbazepine
11-Keto Oxcarbazepine, designated as "Oxcarbazepine specified impurity I" by the European Pharmacopoeia (EP), is a key compound monitored during the synthesis and stability testing of Oxcarbazepine.[] Oxcarbazepine is a widely used antiepileptic drug, and like all active pharmaceutical ingredients (APIs), its purity profile is paramount to ensure safety and efficacy.[2][3][4] The presence of impurities, even in trace amounts, can potentially impact the therapeutic effect or introduce toxicity.[2] Therefore, a thorough understanding of major impurities like 11-Keto Oxcarbazepine is essential for drug development professionals to establish robust manufacturing processes and analytical controls. This molecule represents an oxidized form of the parent drug, Oxcarbazepine, at the 11-position, transforming the ketone into a vicinal dicarbonyl.
Chemical Structure and Identification
The core structure of 11-Keto Oxcarbazepine is based on the dibenzo[b,f]azepine tricycle, featuring two ketone groups at the 10 and 11 positions and a carboxamide group at the 5-position.
Systematic and Trivial Names:
-
IUPAC Name: 10,11-Dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.[5] An alternative IUPAC name is 5,6-dioxobenzo[b][6]benzazepine-11-carboxamide.
-
Common Synonyms: 11-Keto Oxcarbazepine, Oxcarbazepine Impurity I, 10,11-Dihydro-10,11-dioxo Carbamazepine.[7][8]
Chemical Identifiers:
A summary of key identifiers for 11-Keto Oxcarbazepine is presented in Table 1.
| Identifier | Value | Source(s) |
| CAS Number | 537693-29-1 | [7] |
| Molecular Formula | C₁₅H₁₀N₂O₃ | [8] |
| Molecular Weight | 266.25 g/mol | [5][8] |
| InChI Key | GUBHPEHRMYFCMM-UHFFFAOYSA-N | [8] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2C(=O)N |
Below is a 2D chemical structure diagram generated using the DOT language.
Caption: 2D Structure of 11-Keto Oxcarbazepine.
Physicochemical Properties
Understanding the physicochemical properties of an impurity is vital for developing separation and detection methods.
-
Appearance: Yellow to Orange Solid.[7]
-
Melting Point: >170°C (with decomposition).[7]
-
Solubility: Soluble in DMSO, slightly soluble in methanol.[7] Oxcarbazepine, the parent drug, is sparingly soluble in aqueous buffers.[9]
-
Stability: Noted as being unstable in solution, which is a critical consideration for the preparation and storage of analytical standards.[7]
-
Predicted pKa: 13.51 ± 0.20.[7]
Formation and Synthesis
11-Keto Oxcarbazepine is primarily a process-related impurity that can form during the synthesis of Oxcarbazepine. Its formation is logically attributed to the oxidation of the parent drug. The ketone group at the C10 position of Oxcarbazepine can be further oxidized to a dicarbonyl group under certain reaction conditions, particularly if strong oxidizing agents are present or if there is prolonged exposure to atmospheric oxygen under harsh conditions (e.g., heat or light).
Caption: Formation pathway of 11-Keto Oxcarbazepine from Oxcarbazepine.
While specific, detailed synthetic procedures for 11-Keto Oxcarbazepine are not widely published in academic literature, its synthesis for use as an analytical reference standard would likely involve the controlled oxidation of a suitable precursor, such as Oxcarbazepine or its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (Licărbazepine).[10] The synthesis of various Oxcarbazepine impurities is a crucial step in preparing the necessary reference standards for quality control.[2]
Spectroscopic and Chromatographic Profile
Definitive identification and quantification of impurities rely on a combination of spectroscopic and chromatographic techniques. As a reference standard, 11-Keto Oxcarbazepine is typically supplied with a comprehensive Certificate of Analysis including this data.[11]
Mass Spectrometry (MS)
In mass spectrometry, 11-Keto Oxcarbazepine would be expected to show a molecular ion peak corresponding to its molecular weight (266.25 g/mol ). LC-MS/MS is a powerful tool for detecting and quantifying this impurity at very low levels in the API.[12][13] The fragmentation pattern would be distinct from Oxcarbazepine (MW 252.27 g/mol ), allowing for unambiguous identification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would lack the signal corresponding to the two protons at the 11-position seen in Oxcarbazepine. The aromatic protons on the two benzene rings would be present, likely with shifts influenced by the adjacent dicarbonyl system. The protons of the -CONH₂ group would also be observable.
-
¹³C NMR: The carbon NMR spectrum would be characterized by the presence of three carbonyl carbon signals: one for the amide and two for the vicinal ketones at the C10 and C11 positions. These would be downfield shifted, providing clear evidence of the structure.
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups. Expected characteristic absorption bands would include:
-
N-H stretching from the primary amide.
-
C=O stretching from the amide group.
-
C=O stretching from the two ketone groups. The conjugation and ring strain would influence the exact frequency of these absorptions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for impurity profiling in the pharmaceutical industry.[6][14] A reversed-phase HPLC method is typically used for the analysis of Oxcarbazepine and its impurities.
Typical HPLC Method Parameters:
-
Column: Octadecylsilyl silica gel (C18), e.g., 4.6 x 250 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[6]
-
Detection: UV detection, typically around 215 nm or 256 nm.[6][9]
-
Flow Rate: Approximately 1.0-1.5 mL/min.[6]
Under these conditions, 11-Keto Oxcarbazepine, being more polar than Oxcarbazepine due to the additional ketone group, would be expected to have a shorter retention time. The method must be validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to ICH guidelines to ensure it is suitable for its intended purpose of quality control.[15]
Toxicological and Pharmacological Significance
There is currently a lack of specific public data on the pharmacological activity or toxicity profile of 11-Keto Oxcarbazepine. In the context of drug development, any process-related impurity that has not been qualified through toxicological studies is typically controlled at or below the identification and qualification thresholds outlined in regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The primary significance of this compound is its role as an indicator of the stability and purity of the Oxcarbazepine API.[11] Its levels are carefully monitored to ensure that each batch of the drug product is safe, effective, and of high quality.
Conclusion
11-Keto Oxcarbazepine is a structurally important and well-characterized impurity of the drug Oxcarbazepine. For scientists and professionals in pharmaceutical development, a comprehensive understanding of its chemical structure, properties, and formation pathways is critical. This knowledge enables the development of robust analytical methods for its detection and control, ultimately ensuring the quality and safety of Oxcarbazepine formulations. The analytical techniques described herein, particularly HPLC and LC-MS/MS, represent the industry standard for managing such impurities throughout the drug product lifecycle.
References
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- Journal of Pharmaceutical Research. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
- Basavaraja, K. S. et al. (2012). Titrimetric and Spectrophotometric Assay of Oxcarbazepine in Pharmaceuticals Using N-Bromosuccinimide and Bromopyrogallol Red. Journal of Analytical Methods in Chemistry, 2012, 680413. (PMC - NIH)
- ARK Diagnostics, Inc. ARK™ Oxcarbazepine Metabolite Assay [Package Insert].
- BOC Sciences. Oxcarbazepine Impurities.
- de Souza, J. et al. (2010). Oxcarbazepine: validation and application of an analytical method. Brazilian Journal of Pharmaceutical Sciences, 46(2), 265-273. (SciELO)
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- SynThink Research Chemicals.
- Balaure, P. et al. (2013). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 58(11-12), 901-906.
- Google Patents. (2011). US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide.
- Google Patents. (2009). CA2448094C - Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide and 10,11-dihydro-10-oxo-5h-dibenz/b,f/azepine-5-carboxamide.
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 13901529, 11-Keto oxcarbazepine.
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- von Unruh, G. E. & Paar, W. D. (1986). Gas chromatographic/mass spectrometric assays for oxcarbazepine and its main metabolites, 10-hydroxy-carbazepine and carbazepine-10,11-trans-diol.
- Soares, L. A. et al. (2014). Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC-MS/MS: application in a pharmacokinetic study.
- Methods in Molecular Biology. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2737, 387-395. (PubMed)
- Padró, C. L. et al. (2007). Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry.
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